Barium perchlorate

説明

特性

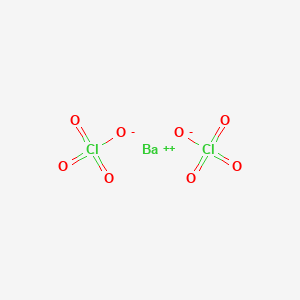

IUPAC Name |

barium(2+);diperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2ClHO4/c;2*2-1(3,4)5/h;2*(H,2,3,4,5)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOULUYZFLXDWDQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaCl2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90890699 | |

| Record name | Perchloric acid, barium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Barium perchlorate appears as a white crystalline solid. Noncombustible, but accelerates burning of combustible materials. May explode if large quantities are involved in a fire or the combustible material is finely divided. Prolonged exposure to fire or heat may result in an explosion. Used to make explosives. (NTP, 1992), White solid; [CAMEO] White powder; [MSDSonline] Solubility--no data found; | |

| Record name | BARIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9260 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

3.2 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | BARIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

10294-39-0(trihydrate); 13465-95-7(anhydrous), 13465-95-7 | |

| Record name | BARIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perchloric acid, barium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM PERCHLORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY48PA0C98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

941 °F (USCG, 1999) | |

| Record name | BARIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Synthesis and Characterization of Barium Perchlorate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium perchlorate (B79767), Ba(ClO₄)₂, is a powerful oxidizing agent with significant applications in pyrotechnics, as a dehydrating agent, and in chemical synthesis.[1][2] This technical guide provides a comprehensive overview of the synthesis and characterization of barium perchlorate. It details various synthetic methodologies, including acid-base reactions, double displacement, and electrochemical methods. Furthermore, this guide outlines the key characterization techniques and summarizes the physicochemical properties of both anhydrous and hydrated forms of this compound.

Physicochemical Properties

This compound is a white, crystalline solid that is highly soluble in water and soluble in various organic solvents.[2][3] It is a strong oxidizer and can form explosive mixtures with combustible materials.[4] The key physical and chemical properties of anhydrous this compound and its trihydrate are summarized in the tables below.

Table 1: General Properties of this compound

| Property | Value |

| Chemical Formula | Ba(ClO₄)₂ |

| Molar Mass | 336.22 g/mol [1] |

| Appearance | White powder or crystalline solid[1][3] |

| Density | 3.2 g/cm³ at 25 °C[1] |

| Melting Point | 505 °C (decomposes)[1][5] |

| CAS Number | 13465-95-7[6] |

Table 2: Solubility of this compound

| Solvent | Solubility | Temperature (°C) |

| Water | 66.48 g/100 mL[1] | 25 |

| Water | 198 g/100 mL[2] | 25 |

| Acetone | 125 g/100 mL[2] | 25 |

| Ethanol | 125 g/100 mL[2] | 25 |

| Methanol | Soluble[7] | - |

| Diethyl Ether | Insoluble[2] | - |

Table 3: Properties of this compound Trihydrate

| Property | Value |

| Chemical Formula | Ba(ClO₄)₂ · 3H₂O |

| Molar Mass | 390.29 g/mol [7] |

| Appearance | Colorless hexagonal crystals[7] |

| Density | 2.74 g/cm³ at 20 °C[7] |

| Decomposition Temperature | 400 °C[7] |

| Refractive Index (n_D) | 1.533 at 20 °C[7] |

Synthesis of this compound

Several methods have been established for the synthesis of this compound, each with distinct advantages depending on the desired scale and purity.

Reaction of Perchloric Acid with Barium Salts

A common laboratory-scale synthesis involves the reaction of perchloric acid with a suitable barium salt, such as barium carbonate, barium hydroxide, or barium oxide.[2] The reaction with barium carbonate is advantageous as the only byproducts are water and carbon dioxide, which are easily removed.

Experimental Protocol:

-

To a stirred solution of perchloric acid (HClO₄), slowly add stoichiometric amounts of barium carbonate (BaCO₃) powder in small portions to control the effervescence.

-

Continue the addition until the cessation of gas evolution, indicating the complete neutralization of the acid.

-

Filter the resulting solution to remove any unreacted barium carbonate or impurities.

-

Concentrate the filtrate by gentle heating to induce crystallization.

-

Cool the solution to room temperature and then in an ice bath to maximize the yield of this compound crystals.

-

Collect the crystals by filtration and wash with a small amount of cold distilled water.

-

Dry the crystals in a desiccator over a suitable drying agent.

Double Displacement Reaction

For larger-scale production, a double displacement reaction between barium chloride and sodium perchlorate can be employed.[1] This method takes advantage of the differing solubilities of the reactants and products.

Experimental Protocol:

-

Prepare separate aqueous solutions of barium chloride (BaCl₂) and sodium perchlorate (NaClO₄).

-

Mix the two solutions, which will result in the formation of a solution containing this compound and sodium chloride.

-

Concentrate the solution by heating to evaporate a portion of the water.

-

Cool the concentrated solution. This compound, being less soluble than sodium chloride at lower temperatures, will precipitate out.

-

Filter the mixture to isolate the this compound crystals.

-

The crystals can be further purified by recrystallization from water to remove residual sodium chloride.

Electrochemical Synthesis

This compound can also be synthesized electrochemically from barium chlorate (B79027).[8] This method involves the oxidation of the chlorate ion to the perchlorate ion at an anode.

Experimental Protocol:

-

An electrolytic cell is constructed with a platinum anode and a rotating stainless steel cathode.[8]

-

A solution of barium chlorate (Ba(ClO₃)₂) is used as the electrolyte.[8]

-

The electrolysis is carried out under optimized conditions of electrolyte concentration, current density, pH, and temperature to maximize the current efficiency.[8]

-

During electrolysis, the chlorate ions are oxidized to perchlorate ions at the anode.

-

After the reaction is complete, the this compound can be recovered from the solution by crystallization.

Preparation of Anhydrous this compound

The anhydrous form of this compound can be prepared by the dehydration of its hydrated form.[9]

Experimental Protocol:

-

Hydrated this compound (Ba(ClO₄)₂·xH₂O) is finely ground.[9]

-

The powdered hydrate (B1144303) is placed in a fused-silica tube.[9]

-

The tube is heated to 423 K (150 °C) under a continuous vacuum for approximately 6 hours.[9][10]

-

Heating in a vacuum is crucial to prevent the hydrolysis of the perchlorate ion.[1]

Characterization of this compound

A combination of analytical techniques is employed to confirm the identity and purity of synthesized this compound.

X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for determining the crystal structure of this compound. The anhydrous form crystallizes in the orthorhombic space group Fddd.[9] The trihydrate form has a hexagonal crystal system with the space group P6₃/m.[1]

Experimental Protocol (Powder XRD):

-

A finely ground sample of this compound is mounted on a sample holder.

-

The sample is irradiated with monochromatic X-rays in a powder diffractometer.

-

The diffraction pattern is recorded over a range of 2θ angles.

-

The resulting diffractogram is analyzed to identify the crystal phase and determine the lattice parameters.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the compound. The perchlorate ion (ClO₄⁻) exhibits characteristic vibrational modes.

Experimental Protocol (ATR-IR):

-

A small amount of the this compound sample is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

The infrared spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

-

The positions and intensities of the absorption bands are analyzed to confirm the presence of the perchlorate anion.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of this compound. TGA can be used to determine the water of hydration in hydrated samples and the decomposition temperature. DSC can be used to measure the enthalpy changes associated with phase transitions and decomposition.

Experimental Protocol (TGA):

-

A small, accurately weighed sample of this compound is placed in a tared TGA pan.

-

The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is recorded as a function of temperature.

-

The resulting thermogram is analyzed to identify mass loss events corresponding to dehydration and decomposition.

Safety and Handling

This compound is a strong oxidizing agent and should be handled with care.[4] It can form explosive mixtures with organic materials, reducing agents, and finely divided metals.[4] All soluble barium compounds are toxic if ingested.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[5] Store in a cool, dry, well-ventilated area away from combustible materials.[2]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. CAS 13465-95-7: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | BaCl2O8 | CID 61623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 高氯酸钡 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound CAS#: 13465-95-7 [m.chemicalbook.com]

- 7. This compound trihydrate [chemister.ru]

- 8. chlorates.exrockets.com [chlorates.exrockets.com]

- 9. Crystal structure of this compound anhydrate, Ba(ClO4)2, from laboratory X-ray powder data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.iucr.org [journals.iucr.org]

Unveiling the Anhydrous Architecture: A Technical Guide to the Crystal Structure of Barium Perchlorate

For Immediate Release

[CITY, STATE] – A comprehensive analysis of the crystal structure of anhydrous barium perchlorate (B79767) (Ba(ClO₄)₂) reveals a unique and previously unreported structural arrangement. This technical guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth look at the crystallographic data, experimental protocols, and structural intricacies of this compound, which is of significant interest in various chemical and pharmaceutical applications.

The determination of the crystal structure of anhydrous barium perchlorate was accomplished through laboratory X-ray powder diffraction data, identifying it as a new structure type.[1][2][3][4] The structure is characterized by a complex three-dimensional network formed by the corner- and edge-sharing of BaO₁₂ polyhedra and ClO₄ tetrahedra.[1][2][3][4]

Crystallographic Data

Anhydrous this compound crystallizes in the orthorombic system within the Fddd space group.[2][3][4] The asymmetric unit is composed of one barium atom, one chlorine atom, and two distinct oxygen atoms.[2][3] A summary of the key crystallographic data is presented in Table 1.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Fddd |

| a (Å) | 14.304 (9) |

| b (Å) | 14.881 (9) |

| c (Å) | 8.093 (4) |

| Z | 8 |

| Calculated Density (Mg m⁻³) | 3.667 |

Table 1: Crystallographic Data for Anhydrous this compound.

The atomic coordinates for the asymmetric unit are provided in Table 2, offering a precise location of each atom within the unit cell.

| Atom | Wyckoff Position | Site Symmetry | x | y | z |

| Ba1 | 8a | 222 | 0.125 | 0.125 | 0.125 |

| Cl1 | 16f | 2 | 0.125 | 0.42875 (18) | 0.125 |

| O1 | 32h | 1 | 0.0471 (3) | 0.3533 (3) | 0.1575 (5) |

| O2 | 32h | 1 | 0.1945 (3) | 0.3891 (4) | 0.0163 (5) |

Table 2: Fractional Atomic Coordinates for Anhydrous this compound.

Interatomic Distances and Coordination

The coordination environment of the barium cation is a notable feature of this crystal structure. Each Ba²⁺ ion is coordinated to twelve oxygen atoms, forming a BaO₁₂ polyhedron. These polyhedra share corners with eight ClO₄ tetrahedra and edges with two ClO₄ tetrahedra.[1][2][3][4] In turn, each ClO₄ tetrahedron is connected to four BaO₁₂ polyhedra through corner-sharing and to another BaO₁₂ polyhedron via edge-sharing.[2][3][4] Selected interatomic distances are detailed in Table 3.

| Bond | Distance (Å) |

| Ba1—O1 | 2.831 (4) |

| Ba1—O2 | 2.923 (4) |

| Cl1—O1 | 1.439 (4) |

| Cl1—O2 | 1.444 (4) |

Table 3: Selected Bond Lengths in Anhydrous this compound.

Experimental Protocols

The successful determination of the crystal structure of anhydrous this compound hinged on a precise experimental methodology, from synthesis to data analysis.

Synthesis of Anhydrous this compound

The anhydrous form of this compound was synthesized through the dehydration of its hydrated counterpart, Ba(ClO₄)₂·xH₂O. The hydrated powder was thoroughly ground and placed in a fused-silica tube. The sample was then heated to 423 K at a rate of 4 K/min and held at that temperature for 6 hours under a continuous vacuum.[2]

X-ray Powder Diffraction Analysis

The crystal structure was determined from X-ray powder diffraction data collected at room temperature. A detailed summary of the data collection and refinement parameters is provided in Table 4.

| Parameter | Value |

| Instrument | PANalytical Empyrean Bragg-Brentano diffractometer |

| Radiation Source | Cu Kα₁ (λ = 1.54059 Å) |

| Monochromator | Focusing primary Ge (111) |

| Detector | Position-sensitive PIXcel 3D 2x2 |

| 2θ Range | 15° - 130° |

| Step Size | 0.0260° |

| Total Measurement Time | 13 hours |

Table 4: X-ray Powder Diffraction Data Collection and Refinement Details.

The experimental workflow for the determination of the crystal structure is visualized in the following diagram:

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. Crystal structure of this compound anhydrate, Ba(ClO4)2, from laboratory X-ray powder data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Crystal Structure of this compound Anhydrate, Ba(ClO4)2, from Laboratory X-Ray Powder Data. | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to the Solubility of Barium Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of barium perchlorate (B79767) in a variety of common solvents. Barium perchlorate, a powerful oxidizing agent with the formula Ba(ClO₄)₂, is utilized in diverse applications, including pyrotechnics, as a dehydrating agent, and in chemical synthesis.[1][2] Its solubility is a critical parameter for these applications, influencing reaction kinetics, purification processes, and formulation development. This document offers a compilation of quantitative solubility data, outlines general experimental protocols for its determination, and presents a logical workflow for such studies.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the nature of the solvent and the temperature. The following tables summarize the available quantitative data for both anhydrous this compound and its trihydrate form in various solvents.

Table 1: Solubility of Anhydrous this compound (Ba(ClO₄)₂) in Various Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility ( g/100 g of solvent) |

| Water | 25 | 198 | 198[3] |

| 25 | 66.48[4] | ||

| 33 | 200[2] | ||

| Methanol | 20 | 217[3] | |

| Ethanol (B145695) | 25 | 125[5] | 125[3] |

| Acetone | 25 | 125[5] | 125[3] |

| 1-Propanol | 20 | 75.7[3] | |

| 1-Butanol | 20 | 58.2[3] | |

| Isobutanol | 20 | 56.2[5] | 56.2[3] |

| Ethyl Acetate | 20 | 112.95[3] | |

| Liquid Ammonia | 20 | 67.2[5] | 67.2[3] |

| Diethyl Ether | - | Insoluble[5] | Insoluble[3] |

Table 2: Solubility of this compound Trihydrate (Ba(ClO₄)₂·3H₂O) in Various Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Water | 0 | 138.1[6] |

| 20 | 177.8[6] | |

| 40 | 205.8[6] | |

| Methanol | - | Soluble[6] |

| Ethanol | - | Very Soluble[6] |

| Acetone | - | Sparingly Soluble[6] |

| Diethyl Ether | - | Insoluble[6] |

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of this compound were not extensively available in the reviewed literature, a general methodology can be constructed based on standard practices for salt solubility determination and analytical techniques for perchlorate ions.

Preparation of this compound

Anhydrous this compound can be prepared by reacting perchloric acid with barium oxide, hydroxide, or carbonate.[5] The resulting solution is then concentrated and cooled to recrystallize the salt.[5] The anhydrous form is obtained by heating the hydrated salt to 140 °C in a vacuum.[4] It is crucial to perform dehydration under vacuum to prevent hydrolysis of the perchlorate.[4]

General Solubility Determination Workflow

A common method for determining the solubility of a salt like this compound involves the isothermal equilibration of an excess of the solid with the solvent of interest, followed by the analysis of the saturated solution.

Key Steps:

-

Equilibration: A suspension of excess this compound in the chosen solvent is agitated in a thermostatically controlled bath at a constant temperature until equilibrium is reached. The time required to reach equilibrium can vary and should be determined experimentally.

-

Phase Separation: Once equilibrium is achieved, the solid and liquid phases are separated. This is typically done by filtration or centrifugation, ensuring that the temperature is maintained to prevent any change in solubility.

-

Analysis of the Saturated Solution: The concentration of this compound in the clear, saturated solution is then determined using a suitable analytical method.

Analytical Methods for Perchlorate Quantification

Several analytical methods are available for the quantification of perchlorate ions in solution. The choice of method may depend on the solvent and the presence of interfering ions.

-

Gravimetric Analysis: A classical approach involves the precipitation of a sparingly soluble barium salt, such as barium sulfate (B86663), by adding a stoichiometric amount of a sulfate source. However, this method is less common for perchlorate determination. A simple gravimetric method for perchlorate has been reported, which may be adapted.

-

Titrimetric Methods: this compound is used for the determination of sulfate concentrations, often in the presence of a non-aqueous solvent like ethanol or methanol, using an indicator such as Thorin.[4] This principle can be reversed to determine perchlorate concentration by titrating with a standardized sulfate solution.

-

Ion Chromatography (IC): This is a highly effective and widely used method for the analysis of anions like perchlorate.[7][8] IC, particularly when coupled with conductivity detection or mass spectrometry (IC-MS/MS), offers high sensitivity and selectivity, allowing for the detection of low concentrations of perchlorate.[7][8] Several EPA methods have been developed for the detection of perchlorate in drinking water using IC.[8]

-

Spectroscopic Methods: While not as common for direct quantification, spectroscopic techniques could potentially be employed, especially if this compound forms a colored complex with a specific reagent.

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for the experimental determination of this compound solubility.

Caption: Logical workflow for the determination of this compound solubility.

Conclusion

This technical guide provides a centralized resource on the solubility of this compound, presenting quantitative data in a clear and accessible format. While specific, detailed experimental protocols from the literature are sparse, the outlined general methodology, based on established principles of solubility determination and perchlorate analysis, offers a solid foundation for researchers. The provided logical workflow diagram further clarifies the experimental process. Understanding the solubility of this compound is essential for its safe and effective use in scientific research and industrial applications.

References

- 1. CAS 13465-95-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 13465-95-7 [m.chemicalbook.com]

- 3. This compound [chemister.ru]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound - Sciencemadness Wiki [sciencemadness.org]

- 6. This compound trihydrate [chemister.ru]

- 7. Analysis and electroanalysis of perchlorate in water and food samples: a critical review - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. ANALYTICAL METHODS - Toxicological Profile for Perchlorates - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Decomposition Pathway of Barium Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium perchlorate (B79767), a potent oxidizing agent, undergoes a multi-step thermal decomposition process upon heating. This guide provides a comprehensive overview of its decomposition pathway, detailing the intermediate and final products, reaction kinetics, and relevant thermodynamic data. The information presented is crucial for the safe handling, storage, and application of barium perchlorate in various industrial and research settings, including pyrotechnics and chemical synthesis. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for thermal analysis, and provides a visual representation of the decomposition pathway using Graphviz (DOT language).

Introduction

This compound (Ba(ClO₄)₂) is a white crystalline solid and a powerful oxidizer.[1] Its thermal stability is a critical parameter for its application in pyrotechnics and as a laboratory reagent.[1][2] Understanding the decomposition mechanism is paramount to ensure safety and to control chemical reactions where it is utilized. The thermal decomposition of this compound is a complex process involving the formation of intermediate species before its final conversion to more stable compounds.[3] This guide aims to provide a detailed technical overview of this process.

Thermal Decomposition Pathway

The thermal decomposition of anhydrous this compound proceeds through a two-stage process. The initial stage involves the decomposition of this compound into barium chlorate (B79027) (Ba(ClO₃)₂) and barium chloride (BaCl₂).[3] The subsequent stage is the decomposition of the intermediate barium chlorate into the final products, barium chloride and oxygen gas.[3]

Step 1: Decomposition of this compound to Barium Chlorate and Barium Chloride

The first stage of decomposition is characterized by an initial acceleratory period, followed by a linear and then a deceleratory period.[3] The approximate stoichiometry for this initial decomposition is proposed as:

3ClO₄⁻ → 2ClO₃⁻ + Cl⁻ + 3O₂[3]

Based on this, the balanced chemical equation for the initial decomposition of this compound is:

3Ba(ClO₄)₂(s) → 2Ba(ClO₃)₂(s) + BaCl₂(s) + 3O₂(g)

Step 2: Decomposition of Barium Chlorate to Barium Chloride

The second stage of the decomposition involves the breakdown of the intermediate barium chlorate. This process has an activation energy of 59 kcal/mole.[3] The balanced chemical equation for this step is:

Ba(ClO₃)₂(s) → BaCl₂(s) + 3O₂(g)

The overall decomposition of this compound can be represented by the following equation:

Ba(ClO₄)₂(s) → BaCl₂(s) + 4O₂(g)

Quantitative Data

The following tables summarize the key quantitative data associated with the thermal decomposition of this compound.

Table 1: Decomposition Products and Stoichiometry

| Decomposition Stage | Reactant(s) | Intermediate Product(s) | Final Product(s) | Balanced Chemical Equation |

| Step 1 | This compound (Ba(ClO₄)₂) | Barium Chlorate (Ba(ClO₃)₂), Barium Chloride (BaCl₂) | Oxygen (O₂) | 3Ba(ClO₄)₂(s) → 2Ba(ClO₃)₂(s) + BaCl₂(s) + 3O₂(g) |

| Step 2 | Barium Chlorate (Ba(ClO₃)₂) | - | Barium Chloride (BaCl₂), Oxygen (O₂) | Ba(ClO₃)₂(s) → BaCl₂(s) + 3O₂(g) |

| Overall | This compound (Ba(ClO₄)₂) | - | Barium Chloride (BaCl₂), Oxygen (O₂) | Ba(ClO₄)₂(s) → BaCl₂(s) + 4O₂(g) |

Table 2: Thermal Analysis Data for this compound Trihydrate

Note: The following data is for the trihydrate form and may differ for the anhydrous form. The temperature ranges for the weight loss are not explicitly defined in the source.

| Total Weight Loss (%) | Associated Process |

| 4.6% | Dehydration |

| 13.8% | Further Dehydration/Initial Decomposition |

| 46.6% | Final Decomposition |

(Data sourced from a TGA trace of this compound trihydrate)[4]

Table 3: Kinetic and Thermodynamic Parameters

| Parameter | Value | Stage of Decomposition |

| Activation Energy (Ea) | 59 kcal/mole | Decomposition of Barium Chlorate |

| Decomposition Temperature | 505 °C | Onset of decomposition of anhydrous this compound |

Experimental Protocols

The characterization of the thermal decomposition of this compound is primarily conducted using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the different stages of decomposition.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of anhydrous this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The crucible is placed in a thermogravimetric analyzer. The system is purged with an inert gas, such as nitrogen or argon, at a controlled flow rate (e.g., 20-50 mL/min) to prevent side reactions.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-700 °C) at a constant, linear heating rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument continuously records the mass of the sample as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperatures of decomposition and the percentage mass loss for each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions (e.g., melting, decomposition) and the associated enthalpy changes.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of anhydrous this compound (typically 2-5 mg) is hermetically sealed in an aluminum or gold-plated copper pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas at a controlled flow rate.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to identify endothermic (melting) and exothermic (decomposition) peaks. The peak temperatures and the area under the peaks (enthalpy change) are determined.

Visualization of the Decomposition Pathway

The following diagrams illustrate the thermal decomposition pathway of this compound and a typical experimental workflow for its analysis.

Caption: Thermal decomposition pathway of this compound.

Caption: Experimental workflow for thermal analysis.

References

Spectroscopic Properties of Barium Perchlorate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and Raman spectroscopic properties of barium perchlorate (B79767) (Ba(ClO₄)₂). Barium perchlorate is a powerful oxidizing agent with applications in pyrotechnics and as a dehydrating agent. A thorough understanding of its vibrational characteristics is crucial for quality control, stability testing, and formulation development in various scientific and industrial applications. This document outlines the fundamental vibrational modes of the perchlorate anion, presents available spectroscopic data, and details the experimental protocols for obtaining high-quality IR and Raman spectra.

Vibrational Modes of the Perchlorate Ion

The perchlorate anion (ClO₄⁻) possesses a tetrahedral (T_d) symmetry, which governs its vibrational modes. The fundamental vibrational modes are as follows:

-

ν₁ (A₁): Symmetric Stretch: This is a non-degenerate, Raman-active mode involving the symmetric stretching of all four Cl-O bonds.

-

ν₂ (E): Symmetric Bend: This is a doubly degenerate, Raman-active mode corresponding to the symmetric bending of the O-Cl-O angles.

-

ν₃ (F₂): Asymmetric Stretch: This is a triply degenerate mode, both IR and Raman-active, involving the out-of-phase stretching of the Cl-O bonds.

-

ν₄ (F₂): Asymmetric Bend: This is a triply degenerate mode, also IR and Raman-active, corresponding to the asymmetric bending of the O-Cl-O angles.

In the solid state, the crystal lattice environment and interactions with the barium cation can lead to a reduction in the symmetry of the perchlorate ion, resulting in the splitting of degenerate modes and the appearance of otherwise inactive modes.

Spectroscopic Data

Precise and comprehensive peer-reviewed IR and Raman data specifically for anhydrous this compound are not extensively available. However, the characteristic vibrational frequencies of the perchlorate ion are well-established and data from other anhydrous perchlorate salts, such as magnesium perchlorate, can provide a reasonable approximation. The larger and less polarizing Ba²⁺ cation is expected to cause smaller shifts in the vibrational frequencies of the ClO₄⁻ anion compared to the Mg²⁺ cation.

Table 1: Vibrational Frequencies of the Perchlorate Ion in Anhydrous Metal Perchlorates

| Vibrational Mode | Symmetry | Activity | Anhydrous Magnesium Perchlorate (Mg(ClO₄)₂) Raman (cm⁻¹) | Anhydrous this compound (Ba(ClO₄)₂) (Expected Range, cm⁻¹) |

| ν₁ (Cl-O Symmetric Stretch) | A₁ | Raman | ~970 | ~930 - 960 |

| ν₂ (O-Cl-O Symmetric Bend) | E | Raman | ~465 | ~460 - 480 |

| ν₃ (Cl-O Asymmetric Stretch) | F₂ | IR, Raman | ~1045 | ~1050 - 1150 |

| ν₄ (O-Cl-O Asymmetric Bend) | F₂ | IR, Raman | ~630 | ~620 - 640 |

Note: The data for Mg(ClO₄)₂ is sourced from studies on anhydrous magnesium perchlorate and serves as a reference.[1][2] The expected range for Ba(ClO₄)₂ is an estimation based on general trends in perchlorate spectroscopy.

Experimental Protocols

Due to the hygroscopic nature of anhydrous this compound, careful sample handling is critical to obtain accurate spectroscopic data. All sample preparation should be conducted in a controlled, low-humidity environment, such as a glove box or a dry air-purged chamber.

Infrared (IR) Spectroscopy

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or a mercury cadmium telluride (MCT) detector is suitable for mid-IR analysis.

-

For far-IR measurements, a spectrometer with appropriate beam splitters and detectors is required.

Sample Preparation (KBr Pellet Method):

-

Drying: Ensure all materials, including potassium bromide (KBr) powder, agate mortar and pestle, and pellet press, are thoroughly dried in an oven at >100 °C and cooled in a desiccator before use.

-

Grinding: In a dry environment, grind a small amount (1-2 mg) of anhydrous this compound with approximately 200-300 mg of spectroscopic grade KBr using the agate mortar and pestle. The mixture should be ground to a fine, homogeneous powder to minimize scattering losses.

-

Pellet Formation: Transfer the powder mixture to a pellet die and press under high pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Analysis: Immediately place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Data Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹ (mid-IR)

-

Resolution: 4 cm⁻¹

-

Number of Scans: 64 - 128 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of a pure KBr pellet should be collected under the same conditions and subtracted from the sample spectrum.

Raman Spectroscopy

Instrumentation:

-

A dispersive Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm) and a sensitive detector (e.g., CCD) is recommended. The choice of laser wavelength may be critical to avoid fluorescence from impurities.

Sample Preparation:

-

Sample Mounting: Place a small amount of the anhydrous this compound powder into a clean, dry sample holder, such as a glass capillary tube or a well on a microscope slide. Ensure the sample is sealed or protected from atmospheric moisture during the measurement.

-

Focusing: Carefully focus the laser beam onto the sample surface.

Data Acquisition Parameters:

-

Laser Power: Use the lowest laser power necessary to obtain a good signal-to-noise ratio to avoid sample degradation (e.g., 5-20 mW).

-

Spectral Range: 100 - 1200 cm⁻¹ (to cover all fundamental modes of the perchlorate ion).

-

Integration Time: 10 - 60 seconds per accumulation.

-

Number of Accumulations: Co-add multiple spectra (e.g., 5-10) to improve the signal quality.

-

Resolution: 2 - 4 cm⁻¹.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for IR and Raman spectroscopic analysis of this compound.

Caption: Vibrational modes and spectroscopic activity of the perchlorate ion.

References

An In-depth Technical Guide to the Hygroscopic Nature of Barium Perchlorate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hygroscopic properties of barium perchlorate (B79767) trihydrate (Ba(ClO₄)₂·3H₂O), a crucial consideration for its handling, storage, and application in research and development. This document outlines the fundamental principles of hygroscopicity, details experimental protocols for its characterization, and presents a framework for data interpretation.

Introduction to the Hygroscopicity of Barium Perchlorate Trihydrate

This compound trihydrate is a white crystalline solid that readily absorbs moisture from the atmosphere.[1] This hygroscopic nature means that the compound can undergo physical and chemical changes when exposed to ambient humidity, potentially impacting experimental outcomes, product stability, and safety. Understanding and quantifying this property is therefore essential for professionals working with this substance.

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[2] For a crystalline hydrate (B1144303) like this compound trihydrate, this can involve the absorption of additional water beyond its three molecules of water of crystallization, leading to deliquescence at a specific relative humidity.

Key Physicochemical Data:

| Property | Value | Reference |

| Molecular Formula | Ba(ClO₄)₂·3H₂O | [3] |

| Molar Mass | 390.29 g/mol | [3] |

| Appearance | White crystalline solid | [1] |

| Solubility in Water | High | [1] |

Experimental Characterization of Hygroscopicity

The hygroscopic nature of a compound like this compound trihydrate can be quantitatively assessed using several established experimental techniques. The two primary methods are Gravimetric Analysis and Dynamic Vapor Sorption (DVS).

Gravimetric Analysis

This classical method involves exposing a sample to a controlled humidity environment and measuring the change in mass over time.[4][5]

Experimental Protocol:

-

Sample Preparation: A precisely weighed sample of this compound trihydrate (approximately 100-200 mg) is placed in a pre-weighed, shallow container.

-

Controlled Humidity Environment: The sample is placed in a desiccator or environmental chamber containing a saturated salt solution to maintain a specific relative humidity (RH). A range of saturated salt solutions can be used to generate different RH levels.

-

Mass Measurement: The sample is periodically removed and weighed on an analytical balance until a constant mass is achieved, indicating equilibrium with the surrounding atmosphere.

-

Data Analysis: The percentage mass change is calculated at each RH level. Plotting the equilibrium mass change against the relative humidity generates a water vapor sorption isotherm.

Dynamic Vapor Sorption (DVS)

DVS is a more sophisticated, automated gravimetric technique that provides high-resolution data on water vapor sorption and desorption.[6][7]

Experimental Protocol:

-

Instrument Setup: A small, accurately weighed sample (typically 5-20 mg) of this compound trihydrate is placed in the DVS instrument's microbalance.

-

Drying: The sample is initially dried under a stream of dry nitrogen or air (0% RH) at a constant temperature (e.g., 25 °C) until a stable mass is recorded.

-

Sorption Phase: The relative humidity is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). The instrument continuously monitors the sample's mass until equilibrium is reached at each step.

-

Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH to measure water loss.

-

Data Analysis: The DVS software generates a detailed sorption-desorption isotherm, plotting the percentage change in mass against the relative humidity.

Data Presentation and Interpretation

The primary output from hygroscopicity studies is the water vapor sorption isotherm. This graph reveals key information about the material's interaction with moisture.

Table of Expected Sorption Behavior for a Hygroscopic Salt:

| Relative Humidity (%) | Expected Mass Change (%) | Observations |

| 0 - 20 | Minimal | Adsorption of a monolayer of water on the crystal surface. |

| 20 - 60 | Gradual Increase | Multilayer adsorption and potential absorption into the bulk material. |

| > 60 (approaching CRH) | Sharp Increase | Significant water uptake, leading to deliquescence (dissolution in absorbed water). |

Note: The values in this table are illustrative for a typical hygroscopic salt and do not represent specific experimental data for this compound trihydrate.

Visualization of Experimental and Logical Workflows

Experimental Workflow for Hygroscopicity Determination

Caption: General Experimental Workflow for Hygroscopicity Analysis.

Logical Relationship in Data Interpretation

Caption: Logical Flow for Interpreting Hygroscopicity Data.

Handling and Storage Recommendations

Given its hygroscopic nature, this compound trihydrate requires careful handling and storage to maintain its integrity.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from direct sunlight and sources of moisture. The use of a desiccator is highly recommended.

-

Handling: When handling the material, minimize its exposure to the ambient atmosphere. Weighing and transferring should be done as quickly as possible. For sensitive applications, handling in a glove box with a controlled, low-humidity atmosphere is advisable.

Conclusion

The hygroscopic nature of this compound trihydrate is a critical property that influences its behavior and stability. While specific quantitative data remains to be extensively published, the experimental frameworks of gravimetric analysis and dynamic vapor sorption provide robust methods for its characterization. By understanding and quantifying its interaction with atmospheric moisture, researchers, scientists, and drug development professionals can ensure the reliability of their experimental results and the quality of their products.

References

- 1. CAS 13465-95-7: this compound | CymitQuimica [cymitquimica.com]

- 2. Critical relative humidity - Wikipedia [en.wikipedia.org]

- 3. This compound trihydrate [chemister.ru]

- 4. SSERC | Water in a hydrated salt [sserc.org.uk]

- 5. youtube.com [youtube.com]

- 6. azom.com [azom.com]

- 7. skpharmteco.com [skpharmteco.com]

molecular formula and molar mass of barium perchlorate

An In-Depth Technical Guide to Barium Perchlorate (B79767): Molecular Formula and Molar Mass

For researchers, scientists, and drug development professionals, a precise understanding of chemical compounds is paramount. This guide provides a detailed examination of barium perchlorate, focusing on its molecular formula and molar mass.

Molecular Formula of this compound

This compound is an inorganic compound composed of one barium cation (Ba²⁺) and two perchlorate anions (ClO₄⁻). The chemical formula for this compound is Ba(ClO₄)₂ .[1][2][3] This formula indicates that each molecule of this compound contains one barium atom, two chlorine atoms, and eight oxygen atoms.

Molar Mass of this compound

The molar mass of a compound is the sum of the atomic masses of its constituent atoms. The calculation for the molar mass of this compound is detailed below.

Data Presentation: Atomic Masses and Molar Mass Calculation

| Element | Symbol | Atomic Mass ( g/mol ) | Quantity in Formula | Total Mass ( g/mol ) |

| Barium | Ba | 137.327[4][5][6][7][8] | 1 | 137.327 |

| Chlorine | Cl | 35.45[9][10] | 2 | 70.90 |

| Oxygen | O | 15.999[11][12][13] | 8 | 127.992 |

| This compound | Ba(ClO₄)₂ | 336.219 |

The calculated molar mass of this compound is approximately 336.22 g/mol .[1][2]

Experimental Protocol: Synthesis of this compound

A common method for the laboratory synthesis of this compound involves the reaction of perchloric acid with barium carbonate.

Methodology:

-

Reaction Setup: In a well-ventilated fume hood, a solution of perchloric acid (HClO₄) is carefully added dropwise to a suspension of barium carbonate (BaCO₃) in distilled water with constant stirring. The reaction proceeds as follows: BaCO₃(s) + 2HClO₄(aq) → Ba(ClO₄)₂(aq) + H₂O(l) + CO₂(g)

-

Neutralization: The addition of perchloric acid is continued until the effervescence of carbon dioxide ceases, indicating that all the barium carbonate has reacted. The resulting solution should be near neutral pH.

-

Filtration: The solution is then filtered to remove any unreacted starting material or impurities.

-

Crystallization: The clear filtrate is gently heated to evaporate some of the water and concentrate the this compound solution. The concentrated solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of this compound.

-

Isolation and Drying: The resulting crystals are collected by vacuum filtration and washed with a small amount of cold distilled water to remove any soluble impurities. The purified this compound crystals are then dried in a desiccator over a suitable drying agent.

Visualizations

Diagram of this compound's Composition

Experimental Workflow for this compound Synthesis

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. CAS 13465-95-7: this compound | CymitQuimica [cymitquimica.com]

- 4. What is the atomic mass of Barium class 11 chemistry CBSE [vedantu.com]

- 5. Barium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 6. What is the Atomic Mass of Barium [unacademy.com]

- 7. #56 - Barium - Ba [hobart.k12.in.us]

- 8. byjus.com [byjus.com]

- 9. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 10. Chlorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 11. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 12. Oxygen - Wikipedia [en.wikipedia.org]

- 13. #8 - Oxygen - O [hobart.k12.in.us]

CAS number and chemical properties of barium perchlorate

An In-depth Technical Guide to Barium Perchlorate (B79767)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium perchlorate, with the chemical formula Ba(ClO₄)₂, is an inorganic salt composed of a barium cation (Ba²⁺) and two perchlorate anions (ClO₄⁻). It is a powerful oxidizing agent, a property that defines its primary applications and hazards.[1][2] While not directly used in drug development, its properties as a dehydrating agent and a reagent in specific chemical syntheses make it a compound of interest for researchers in various chemical and pharmaceutical fields. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on data relevant to a laboratory and research setting.

It is important to note that this compound is not known to be involved in biological signaling pathways. Its significance in a research context is primarily due to its chemical reactivity.

Chemical and Physical Properties

This compound is a white crystalline solid that can exist in anhydrous and hydrated forms, most commonly as this compound trihydrate (Ba(ClO₄)₂·3H₂O).[1] The properties of the anhydrous and hydrated forms differ, particularly in terms of density. The compound is hygroscopic, meaning it readily absorbs moisture from the air.[3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Form |

| CAS Number | 13465-95-7 | Anhydrous |

| Molecular Formula | Ba(ClO₄)₂ | Anhydrous |

| Molar Mass | 336.23 g/mol | Anhydrous |

| Appearance | White crystalline solid/powder | Both |

| Density | 3.2 g/cm³ at 25°C[4][5] | Anhydrous |

| 2.74 g/cm³ at 20°C[6] | Trihydrate | |

| Melting Point | 505 °C (decomposes)[4] | Anhydrous |

| Boiling Point | Decomposes[2] | Anhydrous |

| Solubility in Water | 177.8 g/100 g at 20°C[6] 198 g/100 mL at 25°C[2] 205.8 g/100 g at 40°C[6] | Trihydrate |

| Solubility in other solvents | Soluble in ethanol (B145695) and acetone.[2] Insoluble in diethyl ether.[2] | Anhydrous |

Reactivity and Hazards

This compound is a strong oxidizing agent and presents significant hazards.[2] It can form explosive mixtures with combustible materials, organic compounds, and reducing agents.[3] These mixtures can be ignited by friction or heat. The thermal decomposition of anhydrous this compound into barium chloride and oxygen is a complex process.[7][8] The initial stages involve the formation of barium chlorate (B79027) as an intermediate.[7][8]

Due to its oxidizing nature and the toxicity of soluble barium compounds, this compound must be handled with appropriate safety precautions, including the use of personal protective equipment. It should be stored in a cool, dry place away from combustible materials.[2]

Caption: Logical relationships of this compound's core properties.

Experimental Protocols

Synthesis of this compound

A common laboratory method for the synthesis of this compound involves the reaction of perchloric acid with a barium salt, such as barium carbonate.[2]

Materials:

-

Barium carbonate (BaCO₃)

-

Perchloric acid (HClO₄), ~60-70% solution

-

Deionized water

-

pH indicator paper

-

Beaker, magnetic stirrer, heating plate, and filtration apparatus

Methodology:

-

In a fume hood, slowly add a stoichiometric amount of barium carbonate to a stirred aqueous solution of perchloric acid. The reaction is effervescent due to the production of carbon dioxide gas.

-

Reaction: BaCO₃ + 2HClO₄ → Ba(ClO₄)₂ + H₂O + CO₂

-

-

Continue adding barium carbonate until the effervescence ceases and the solution is neutral to slightly alkaline (pH 7-8). This ensures all the perchloric acid has reacted.

-

Gently heat the solution to facilitate the reaction and then filter it to remove any unreacted barium carbonate and other solid impurities.

-

The resulting filtrate is a solution of this compound. To obtain the crystalline form, the solution can be concentrated by gentle heating to evaporate some of the water, followed by cooling to induce crystallization.

-

The crystals of this compound trihydrate can then be collected by filtration.

-

To obtain anhydrous this compound, the hydrated salt must be carefully dehydrated. This is achieved by heating the hydrated crystals in a vacuum at approximately 140°C.[1] Heating in the absence of a vacuum can lead to hydrolysis.[1]

Caption: Workflow for the synthesis of this compound.

Analytical Application: Titration of Sulfate (B86663)

This compound is used as a titrant for the determination of sulfate ions in a non-aqueous solvent.[9][10] The endpoint is detected using an indicator such as Thorin.[9][10]

Materials:

-

This compound solution (0.01 N), standardized

-

Thorin indicator solution (0.2% in water)

-

Isopropanol (B130326), 80% solution

-

Sulfate sample of unknown concentration

-

Burette, Erlenmeyer flask, magnetic stirrer

Methodology:

-

Pipette a known volume of the aqueous sulfate sample into an Erlenmeyer flask.

-

Add a significant volume of isopropanol to the flask to achieve a final solvent concentration of approximately 80%.[9]

-

Add 2-4 drops of Thorin indicator to the solution.[9]

-

Titrate the solution with the standardized this compound solution. The barium ions will precipitate the sulfate ions as barium sulfate (BaSO₄).

-

The endpoint is reached when the solution turns from yellow/orange to a stable pink color, indicating the presence of excess barium ions that form a complex with the Thorin indicator.[9][11]

-

The concentration of sulfate in the original sample can be calculated from the volume of this compound titrant used. It is crucial to control the pH of the solution (typically between 2.5 and 4.0) for an accurate titration.[12]

Conclusion

This compound is a compound with distinct chemical properties, primarily characterized by its strong oxidizing nature and high solubility. While its direct application in drug development is limited, its utility as a laboratory reagent for specific syntheses and analytical procedures, such as sulfate determination, makes it a relevant compound for the broader scientific community. The significant hazards associated with this compound necessitate strict adherence to safety protocols in its handling and storage.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. This compound CAS#: 13465-95-7 [m.chemicalbook.com]

- 4. 過塩素酸バリウム 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | BaCl2O8 | CID 61623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound trihydrate [chemister.ru]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 10. epa.gov [epa.gov]

- 11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 12. datapdf.com [datapdf.com]

Quantum Chemical Calculations for Barium Perchlorate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium perchlorate (B79767) (Ba(ClO₄)₂) is a potent oxidizing agent with significant applications in pyrotechnics and as a dehydrating agent. A thorough understanding of its molecular and electronic properties is crucial for optimizing its performance and ensuring safe handling. While experimental data from techniques like X-ray crystallography provide valuable structural information, quantum chemical calculations offer a deeper insight into its vibrational modes, electronic structure, and reactivity. This technical guide outlines a comprehensive computational protocol for the quantum chemical analysis of barium perchlorate, leveraging Density Functional Theory (DFT). It provides a detailed methodology, summarizes known experimental data for validation, and illustrates the computational workflow. This document is intended to serve as a practical guide for researchers initiating computational studies on this compound and similar energetic materials.

Introduction

This compound is an inorganic salt that has garnered interest due to its strong oxidizing properties. The compound exists in both anhydrous and hydrated forms, with the crystal structure of the anhydrous[1] and trihydrate forms having been determined experimentally.[2] While crystallographic data provides a static picture of the atomic arrangement, a comprehensive understanding of its chemical behavior requires knowledge of its electronic and vibrational properties. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for elucidating these properties for a wide range of materials.

This guide presents a recommended workflow for performing quantum chemical calculations on this compound. The proposed methodology is based on established computational practices for analogous alkaline earth metal perchlorates and other inorganic salts. The objective is to provide a robust framework for predicting the molecular geometry, vibrational frequencies (IR and Raman), and electronic structure of this compound, thereby complementing experimental studies and enabling a more profound understanding of its chemical characteristics.

Experimental Data for this compound

A critical aspect of any computational study is the validation of the chosen theoretical model against experimental data. For this compound, the primary sources of experimental data are X-ray diffraction for structural parameters and vibrational spectroscopy for bond vibrations.

Crystallographic Data

The crystal structure of anhydrous this compound has been determined by powder X-ray diffraction.[1] It crystallizes in the orthorhombic space group Fddd. The barium ion is coordinated by eight perchlorate tetrahedra.[1] The structure of this compound trihydrate (Ba(ClO₄)₂·3H₂O) has also been analyzed, revealing a distorted icosahedral arrangement around the barium ion, which is coordinated by six water oxygen atoms and six perchlorate oxygen atoms.[2]

Table 1: Crystallographic Data for Anhydrous this compound (Ba(ClO₄)₂) [1]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Fddd |

| a (Å) | 10.335(3) |

| b (Å) | 11.234(3) |

| c (Å) | 14.778(4) |

| Volume (ų) | 1716.2(8) |

| Z | 8 |

Table 2: Selected Experimental Bond Lengths for Anhydrous this compound [1]

| Bond | Length (Å) |

| Ba-O1 | 2.92(2) |

| Ba-O2 | 2.85(2) |

| Cl-O1 | 1.45(2) |

| Cl-O2 | 1.44(2) |

Vibrational Spectroscopy Data

Vibrational spectroscopy provides characteristic frequencies of molecular motions. An FT-Raman spectrum of this compound is available in the PubChem database and can serve as a benchmark for calculated vibrational frequencies.[3]

Proposed Computational Methodology

The following section details a recommended computational protocol for investigating the properties of this compound. This methodology is based on practices that have proven successful for similar inorganic and organometallic compounds.

Computational Approach

Density Functional Theory (DFT) is the recommended method due to its balance of computational cost and accuracy for systems containing metal atoms. The hybrid functional B3LYP is a suitable choice as it has been shown to provide reliable geometric and vibrational frequency predictions for a wide range of molecules, including metal complexes and inorganic salts.

Basis Sets

The choice of basis set is crucial for obtaining accurate results. For barium, a heavy element, it is important to use a basis set that accounts for relativistic effects. The Def2-TZVP (Triple-Zeta Valence with Polarization) basis set is a good option for barium. For the lighter atoms, chlorine and oxygen, the aug-cc-pVTZ (augmented correlation-consistent polarized Valence Triple-Zeta) basis set is recommended to accurately describe the electronic structure of the perchlorate anion.

Software

A number of quantum chemistry software packages can perform these calculations, including Gaussian, ORCA, and Q-Chem.

Computational Steps

The following workflow is proposed for a comprehensive computational study of this compound.

Caption: Proposed computational workflow for this compound.

-

Geometry Optimization: The initial atomic coordinates will be taken from the experimental crystal structure of anhydrous this compound. A geometry optimization will then be performed to find the minimum energy structure at the chosen level of theory.

-

Frequency Calculation: Following a successful geometry optimization, a frequency calculation should be performed. This will confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and will provide the theoretical vibrational frequencies and intensities for both IR and Raman spectra.

-

Electronic Structure Analysis: To gain insight into the bonding and electronic properties, a Natural Bond Orbital (NBO) analysis can be performed. This will provide information on atomic charges and bond orders. The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) should also be analyzed to understand the electronic transitions and reactivity.

Expected Outcomes and Data Presentation

The successful execution of the proposed computational protocol will yield a wealth of quantitative data.

Optimized Molecular Geometry

The geometry optimization will provide the theoretical equilibrium structure of this compound.

Table 3: Predicted Geometric Parameters for Anhydrous this compound (Template)

| Parameter | Calculated Value (Å or °) | Experimental Value (Å or °) |

| Ba-O Bond Length | [Calculated Value] | 2.85, 2.92 |

| Cl-O Bond Length | [Calculated Value] | 1.44, 1.45 |

| O-Cl-O Bond Angle | [Calculated Value] | [Experimental Value] |

Vibrational Frequencies

The frequency calculation will produce a set of vibrational modes and their corresponding frequencies.

Table 4: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for this compound (Template)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

| Cl-O Symmetric Stretch | [Calculated Value] | [Experimental Value] |

| Cl-O Asymmetric Stretch | [Calculated Value] | [Experimental Value] |

| O-Cl-O Bending Modes | [Calculated Value] | [Experimental Value] |

Electronic Structure

The electronic structure analysis will provide insights into the nature of the chemical bonding.

Table 5: Calculated Electronic Properties of this compound (Template)

| Property | Calculated Value |

| NBO Charge on Ba | [Calculated Value] |

| NBO Charge on Cl | [Calculated Value] |

| NBO Charge on O | [Calculated Value] |

| HOMO Energy (eV) | [Calculated Value] |

| LUMO Energy (eV) | [Calculated Value] |

| HOMO-LUMO Gap (eV) | [Calculated Value] |

Visualization of Molecular and Electronic Structure

Visual representations are essential for interpreting computational results.

Caption: Simplified molecular structure of this compound.

The electronic structure of the perchlorate anion involves a central chlorine atom bonded to four oxygen atoms. The hybridization of the chlorine atom in the perchlorate ion is sp³. The molecular orbitals are formed from the combination of the atomic orbitals of chlorine and oxygen. The HOMO is typically composed of lone pair orbitals on the oxygen atoms, while the LUMO is an anti-bonding orbital. The Ba²⁺ ion is a closed-shell cation with the electron configuration of Xenon. The interaction between the Ba²⁺ cation and the ClO₄⁻ anions is primarily electrostatic.

Caption: Electronic interaction in this compound.

Conclusion

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on this compound. By following the proposed DFT-based methodology, researchers can obtain valuable insights into the geometric, vibrational, and electronic properties of this important inorganic compound. The calculated data, when benchmarked against available experimental results, can provide a deeper understanding of its chemical behavior, contributing to its safer and more effective application in various fields, including materials science and drug development. The outlined workflow and data presentation formats are designed to facilitate clear communication and comparison of results within the scientific community.

References

An In-depth Technical Guide to the Thermodynamic Properties of Barium Perchlorate Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties associated with the formation of barium perchlorate (B79767), Ba(ClO₄)₂. The data and methodologies presented are intended to support research and development activities where this compound's energetic characteristics are of interest.

Core Thermodynamic Data

The formation of barium perchlorate from its constituent elements in their standard states at 298.15 K (25 °C) and 1 bar is an exothermic and spontaneous process. The key thermodynamic parameters are summarized in the table below.

| Thermodynamic Property | Symbol | Value |

| Standard Enthalpy of Formation | ΔfH°₂₉₈ | -774 kJ/mol[1] |

| Standard Molar Entropy | S°₂₉₈ | 251 J·mol⁻¹·K⁻¹[1] |

| Standard Entropy Change of Formation | ΔfS°₂₉₈ | -638.5 J·mol⁻¹·K⁻¹ |

| Standard Gibbs Free Energy of Formation | ΔfG°₂₉₈ | -583.6 kJ/mol |

Note: The standard entropy change of formation and standard Gibbs free energy of formation were calculated based on the standard molar entropies of the products and reactants.

Experimental Protocols

The determination of the thermodynamic properties of this compound formation relies on precise calorimetric and heat capacity measurements. The following sections detail the general experimental methodologies employed for acquiring such data.

Determination of the Standard Enthalpy of Formation (ΔfH°₂₉₈)

The standard enthalpy of formation of this compound is determined indirectly using solution calorimetry, as direct synthesis from its elements (barium, chlorine, and oxygen) is not practical for a calorimetric measurement. The experimental workflow is based on Hess's Law.

Methodology: Solution Calorimetry

-

Reactant and Product Preparation: High-purity samples of this compound, barium chloride, and a suitable perchlorate salt (e.g., sodium perchlorate) are prepared and their masses are accurately determined.

-

Calorimeter Setup: A constant-pressure solution calorimeter is used. A known volume of deionized water is placed in the calorimeter, and its temperature is allowed to stabilize and recorded.

-

Dissolution of this compound: A precisely weighed sample of this compound is dissolved in the water within the calorimeter. The change in temperature is meticulously recorded until a stable final temperature is reached. The heat of solution for this compound is then calculated.

-

Dissolution of Reactants: In separate experiments, the heats of solution for barium chloride and the chosen perchlorate salt are determined using the same calorimetric setup and methodology.

-

Application of Hess's Law: By constructing a thermochemical cycle that relates the dissolution of this compound to the dissolution of its constituent ions from other salts, the enthalpy of formation can be calculated. This involves combining the measured heats of solution with the known standard enthalpies of formation of the other compounds in the cycle.

Determination of the Standard Molar Entropy (S°₂₉₈)

The standard molar entropy of this compound is determined by measuring its heat capacity as a function of temperature from close to absolute zero (0 K) up to the standard temperature of 298.15 K.

Methodology: Heat Capacity Calorimetry

-

Sample Preparation: A sample of pure, crystalline this compound is prepared and placed in a sample holder within an adiabatic calorimeter.

-

Low-Temperature Measurement: The calorimeter is cooled to a temperature near absolute zero, typically using liquid helium.

-

Stepwise Heating: A known amount of electrical energy is supplied to the sample, causing a small, incremental increase in temperature. The temperature change is precisely measured.

-

Heat Capacity Calculation: The heat capacity at each temperature interval is calculated from the energy input and the measured temperature change.

-

Integration of Heat Capacity Data: The standard molar entropy at 298.15 K is then determined by integrating the heat capacity data (as Cₚ/T) with respect to temperature from 0 K to 298.15 K. Any phase transitions that occur within this temperature range must also be accounted for by including their enthalpies of transition in the calculation.

Logical Workflow for Thermodynamic Property Determination

The following diagram illustrates the logical workflow for determining the key thermodynamic properties of this compound formation.

Caption: Logical workflow for determining thermodynamic properties.

References

Methodological & Application

Application Notes and Protocols: Barium Perchlorate as an Oxidizing Agent in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium perchlorate (B79767), with the chemical formula Ba(ClO₄)₂, is a potent oxidizing agent.[1][2][3] While its strong oxidizing properties are well-established, its application in modern organic synthesis is notably limited and not well-documented in peer-reviewed literature. This is largely attributed to significant safety concerns, including its potential for forming explosive mixtures, and the availability of safer, more selective oxidizing agents.[4] The primary documented uses of barium perchlorate are in pyrotechnics, as a dehydrating agent, and in the synthesis of metal complexes.[1][2][5][6]